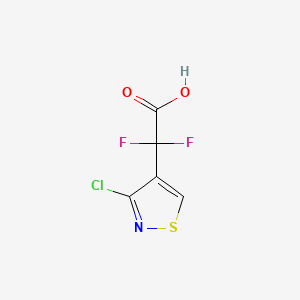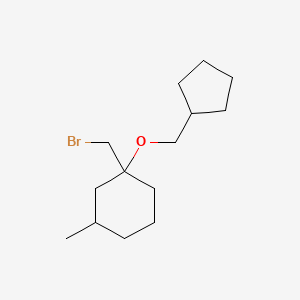
1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclopentylmethoxy group, and a methyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane typically involves multiple steps:
Formation of the cyclopentylmethoxy group: This can be achieved by reacting cyclopentylmethanol with an appropriate halogenating agent (e.g., thionyl chloride) to form cyclopentylmethoxy chloride.
Attachment to the cyclohexane ring: The cyclopentylmethoxy chloride can then be reacted with 3-methylcyclohexanol in the presence of a base (e.g., sodium hydride) to form 1-(cyclopentylmethoxy)-3-methylcyclohexane.
Introduction of the bromomethyl group: Finally, the bromomethyl group can be introduced by reacting the intermediate with bromomethane in the presence of a strong base (e.g., potassium tert-butoxide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and other reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms.
Industry: Uses in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane would depend on its specific application. Generally, the bromomethyl group can act as a reactive site for further chemical modifications, while the cyclopentylmethoxy and methyl groups can influence the compound’s physical and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclopentylmethoxy group, making it less complex.
1-(Cyclopentylmethoxy)-3-methylcyclohexane: Lacks the bromomethyl group, reducing its reactivity.
1-(Bromomethyl)-1-(cyclopentylmethoxy)cyclohexane: Lacks the methyl group, affecting its steric properties.
Uniqueness
1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H25BrO |
|---|---|
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-5-4-8-14(9-12,11-15)16-10-13-6-2-3-7-13/h12-13H,2-11H2,1H3 |
Clé InChI |
XJLXZUNLBWJURU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CBr)OCC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


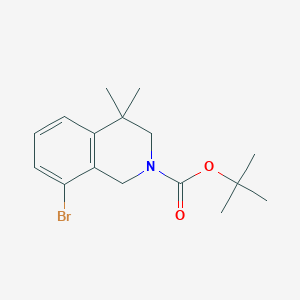
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)

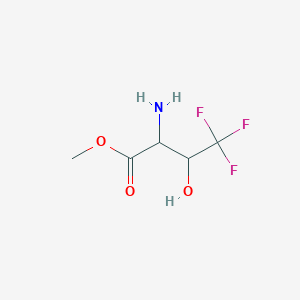
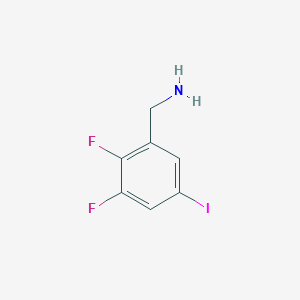
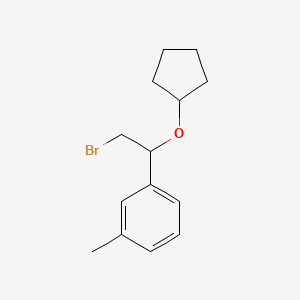


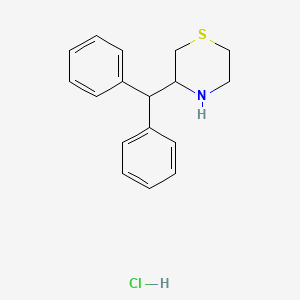
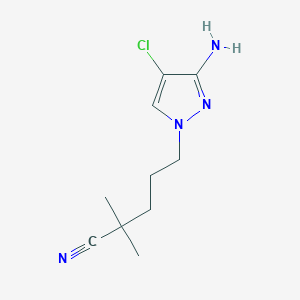


![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
